molecular formula C14H12F2Se2 B14629799 Bis[(4-fluorophenyl)methyl]diselane CAS No. 57239-58-4

Bis[(4-fluorophenyl)methyl]diselane

Cat. No.: B14629799
CAS No.: 57239-58-4
M. Wt: 376.2 g/mol
InChI Key: AUWNSFBLQTTXBS-UHFFFAOYSA-N
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Description

Bis[(4-fluorophenyl)methyl]diselane is an organoselenium compound characterized by the presence of selenium atoms bonded to two 4-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(4-fluorophenyl)methyl]diselane typically involves the reaction of selenium powder with 4-fluorobenzyl halides in the presence of a base such as potassium hydroxide (KOH) and a catalyst like copper oxide (CuO) nanoparticles. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere at elevated temperatures (around 90°C) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Bis[(4-fluorophenyl)methyl]diselane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: It can be reduced to form selenides.

    Substitution: The selenium atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted selenides depending on the nucleophile used.

Scientific Research Applications

Bis[(4-fluorophenyl)methyl]diselane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[(4-fluorophenyl)methyl]diselane involves its ability to modulate redox states within cells. It can act as both an antioxidant and a prooxidant, depending on the cellular context. The compound interacts with various molecular targets, including thiol-containing proteins and enzymes, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Bis(4-fluorophenyl) disulfide: Similar structure but contains sulfur instead of selenium.

    Bis(4-fluorophenyl)methane: Lacks the selenium atoms, making it less reactive in redox reactions.

Uniqueness

Bis[(4-fluorophenyl)methyl]diselane is unique due to the presence of selenium atoms, which impart distinct redox properties and biological activities not observed in its sulfur or carbon analogs. This makes it particularly valuable in applications requiring redox modulation and antioxidant properties.

Properties

CAS No.

57239-58-4

Molecular Formula

C14H12F2Se2

Molecular Weight

376.2 g/mol

IUPAC Name

1-fluoro-4-[[(4-fluorophenyl)methyldiselanyl]methyl]benzene

InChI

InChI=1S/C14H12F2Se2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2

InChI Key

AUWNSFBLQTTXBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[Se][Se]CC2=CC=C(C=C2)F)F

Origin of Product

United States

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